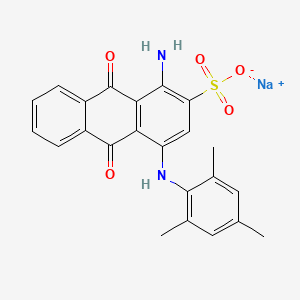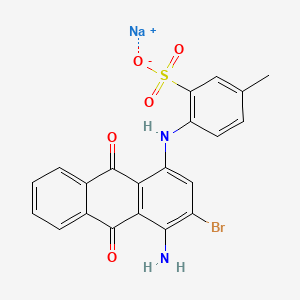
对癸氧基苯胺
描述
p-Decyloxyaniline is a compound with the molecular formula C16H27NO . It is also known by other names such as 4-n-Decyloxyaniline, ANILINE, p-(DECYLOXY)-, and Benzenamine, 4-(decyloxy)- . The molecular weight of p-Decyloxyaniline is 249.39 g/mol .
Synthesis Analysis
The synthesis of p-Decyloxyaniline involves the use of compound 1 in ethanol, to which an aqueous solution of sodium hydroxide is added . The reaction mixture is then refluxed for 24 hours .
Molecular Structure Analysis
The molecular structure of p-Decyloxyaniline consists of a benzene ring with an amine group (NH2) and a decyloxy group (C10H21O-) attached to it . The InChI representation of the molecule is InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14,17H2,1H3 .
Physical And Chemical Properties Analysis
p-Decyloxyaniline has a molecular weight of 249.39 g/mol . It has a high number of rotatable bonds (10), indicating flexibility in its structure . The compound has a topological polar surface area of 35.2 Ų , suggesting it has some polar characteristics.
科学研究应用
导电聚合物和电子应用
对癸氧基苯胺作为苯胺的衍生物,在导电聚合物领域具有重要意义。一个例子是聚苯胺(PANI),它因其在替代能源、变压器、光学信息存储、非线性光学和膜等各种应用中的潜力而受到深入研究 (Gospodinova 和 Terlemezyan,1998 年)。PANI 的性质可以通过氧化还原过程来调节,这是其应用中的一个关键因素。这种聚合物的多功能性归因于其氧化还原行为,受氧化电位和介质 pH 值等因素的影响。
环境和健康问题
与对癸氧基苯胺相关的多溴联苯醚 (PBDE) 引发了环境和健康问题。在各种消费品中发现的 PBDE 具有持久性和生物累积性,导致潜在的毒性。Schecter 等人 (2003 年) 对人乳中 PBDE 进行的研究表明,这些化合物普遍存在于环境中,需要对它们的含量和影响进行更详细的调查 (Schecter 等人,2003 年)。
在 C-N 交叉偶联反应中的应用
钯催化的 C-N 交叉偶联反应对于合成苯胺衍生物(包括对癸氧基苯胺)至关重要。这些反应是创造各种与化学研究相关的化合物(包括杂环化合物、医学相关化合物和有机材料)不可或缺的 (Ruiz-Castillo 和 Buchwald,2016 年)。
聚合物研究和光学应用
Langmuir-Blodgett 工艺应用于聚(2-癸氧基苯胺)等共轭聚合物,证明了这些聚合物的稳定性得到了提高,这对于开发先进材料和光学应用具有重要意义 (Robitaille 等人,1994 年)。
光催化氧化
对包括与对癸氧基苯胺相关的芳香族氨基化合物的光氧化研究,突出了其在环境应用中的潜力,例如从污染物中净化地下水。光催化氧化在各种条件下的有效性表明了环境修复的一个有前景的途径 (Preis 等人,1997 年)。
传感器开发
聚(苯胺)等对癸氧基苯胺衍生物已被探索用于传感器应用,特别是在非酶葡萄糖传感器中。这些聚合物的独特特性,例如它们的 pH 依赖性特性和氧化还原化学,使它们适用于创建具有各种应用的传感器 (Shoji 和 Freund,2001 年)。
属性
IUPAC Name |
4-decoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJQNKDSHYJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192960 | |
| Record name | Aniline, p-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Decyloxyaniline | |
CAS RN |
39905-47-0 | |
| Record name | 4-(Decyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39905-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, p-(decyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, p-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Decyloxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

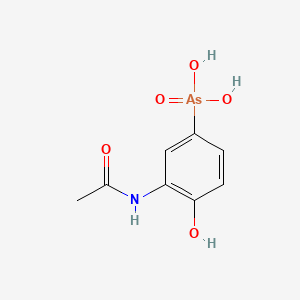
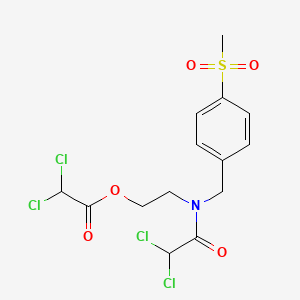
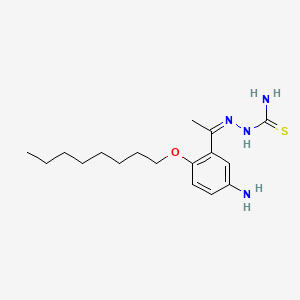

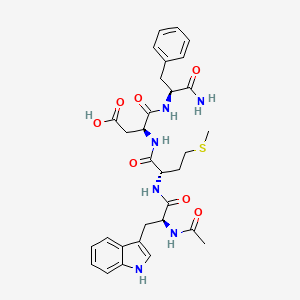

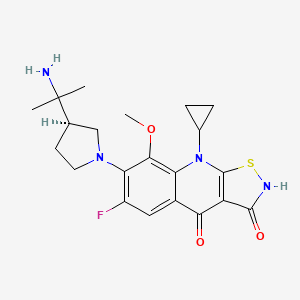

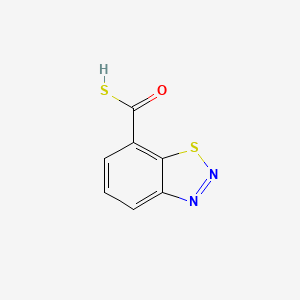
![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)
